(3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c29-20(16-5-3-6-17(12-16)28-14-21-24-25-28)27-10-8-26(9-11-27)19-13-15-4-1-2-7-18(15)22-23-19/h3,5-6,12-14H,1-2,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALCGGKEZPPDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Phenyl Group: The tetrazole can be coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Synthesis of Tetrahydrocinnoline: This involves the reduction of cinnoline derivatives.
Formation of Piperazine Derivative: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the tetrazole-phenyl derivative with the tetrahydrocinnoline-piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could occur at the tetrazole ring or the cinnoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could take place at the phenyl ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound's pharmacological properties have been the focus of several studies. Its structural components suggest potential activity in various biological pathways:
- Antimicrobial Activity : Similar tetrazole derivatives have shown promising results as antimicrobial agents. The incorporation of the tetrazole ring enhances the lipophilicity and membrane permeability of the compounds, improving their effectiveness against bacterial strains .
- CNS Activity : The piperazine moiety is known for its neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression .
- Anticancer Properties : Some studies suggest that compounds containing both tetrazole and piperazine rings exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Materials Science Applications
The unique structural characteristics of this compound also lend themselves to materials science:
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced mechanical properties .
- Nanotechnology : Research indicates that tetrazole-containing compounds can be employed in the synthesis of nanoparticles for drug delivery systems. Their ability to form stable complexes with metals makes them suitable for creating nanocarriers that enhance bioavailability and targeted delivery of therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives were tested using standard broth dilution methods, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Neuropharmacological Effects
In a preclinical trial, a related compound was evaluated for its anxiolytic effects in rodent models. Behavioral assays indicated a reduction in anxiety-like behaviors when administered at specific dosages, suggesting that similar compounds may be effective in treating anxiety disorders .
Case Study 3: Cytotoxicity Against Cancer Cells
Research published in a peer-reviewed journal highlighted the cytotoxic effects of tetrazole-piperazine derivatives on human breast cancer cells (MCF-7). The study found that these compounds induced apoptosis through mitochondrial pathways, making them candidates for further development as anticancer agents .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include piperazine-linked aryl sulfonamides, triazolophthalazines, and pyrazolo-pyrimidines. Key comparisons are outlined below:
*Estimated based on formula.
Key Differences and Implications
Bioisosteric Groups: The target’s tetrazole group (vs. sulfonyl or cyano groups in analogues) may enhance solubility and reduce off-target interactions compared to sulfonamide derivatives in .
Pharmacological Potential: While sulfonyl piperazines in show antiproliferative activity, the target’s tetrahydrocinnoline-piperazine scaffold could target kinases (e.g., CDK or EGFR families) more selectively, as seen in structurally related cinnoline derivatives .
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates both a tetrazole and a piperazine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Structural Overview
The structure of the compound can be broken down into two primary components:
- Tetrazole Ring : Known for its ability to form hydrogen bonds and chelate metal ions, enhancing its biological interactions.
- Piperazine Derivative : Commonly found in various pharmacologically active compounds, contributing to the overall bioactivity.
2.1. Tetrazole Moiety
The tetrazole ring has been demonstrated to exhibit various biological activities:
- Metal Chelation : Tetrazoles can effectively chelate metal ions, which is crucial in enzyme inhibition. For instance, the tetrazole group can replace water molecules in enzyme active sites, as seen in studies involving β-lactamase inhibitors .
- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can form multiple hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
2.2. Piperazine Component
Piperazine derivatives are well-known for their diverse pharmacological profiles:
- Antidepressant and Antipsychotic Activity : Many piperazine compounds have been used in psychiatric medications due to their ability to modulate neurotransmitter systems.
- Antimicrobial Properties : Piperazine-based compounds have shown effectiveness against various bacterial strains .
3.1. In Vitro Studies
Recent studies have focused on the synthesis and biological evaluation of similar compounds containing the tetrazole moiety. For example:
- A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated significant inhibition of xanthine oxidase (XO), with IC50 values as low as 0.031 μM . This suggests that the tetrazole moiety contributes positively to the compound's inhibitory activity.
3.2. In Vivo Studies
While specific studies on the compound may be limited, related compounds have shown promising results:
- Wound Healing Activity : Compounds similar to those incorporating tetrazole and piperazine have been evaluated for their wound healing properties in animal models, indicating potential therapeutic applications in dermatology .
4.1. Xanthine Oxidase Inhibition
A study highlighted the design of tetrazole-containing compounds that act as XO inhibitors. The synthesized derivatives exhibited potent activity compared to established drugs like topiroxostat, showcasing the therapeutic potential of such structures in managing hyperuricemia .
4.2. Antimicrobial Activity
Research into piperazine derivatives has shown that these compounds possess significant antimicrobial activity against various pathogens, suggesting that modifications incorporating tetrazole could enhance this effect further.
5. Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H22N6O |
| Molecular Weight | 350.42 g/mol |
| Key Functional Groups | Tetrazole, Piperazine |
| Biological Activities | Antimicrobial, Enzyme inhibition |
| IC50 (Xanthine Oxidase) | 0.031 μM |
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are optimal for preparing (3-(1H-tetrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone?
- Methodological Answer : Key steps include cyclocondensation of tetrazole precursors with phenylpiperazine derivatives under reflux conditions. For example, hydrazine hydrate in glacial acetic acid (5 ml) heated under reflux for 4 hours has been used to synthesize structurally related pyrazole-piperazine hybrids . Purification via recrystallization (e.g., ethanol/chloroform mixtures) ensures high yields (up to 92%) and purity (>97%) .
Q. Which analytical techniques are most reliable for structural validation of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the tetrazole and piperazine rings.
- IR spectroscopy to identify functional groups (e.g., C=N stretch in tetrazole at ~1600 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., molecular ion peaks at m/z 465–525 for similar hybrids) .
- Melting point analysis (e.g., 182–217°C for structurally analogous compounds) to assess purity .
Q. How does the compound’s structure influence its physicochemical properties?
- Methodological Answer : The tetrazole ring contributes to high polarity and hydrogen-bonding capacity, while the piperazine moiety enhances solubility in polar solvents. The 5,6,7,8-tetrahydrocinnolinyl group introduces lipophilicity, which can be optimized via substituent modifications (e.g., fluorination or methoxylation) to balance solubility and membrane permeability .
Advanced Research Questions
Q. How can experimental designs account for environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow a tiered approach:
Laboratory studies : Measure hydrolysis rates, photostability, and partition coefficients (log P) to predict environmental persistence .
Biotic assays : Use cell lines (e.g., HepG2 for hepatotoxicity) and model organisms (e.g., Daphnia magna for aquatic toxicity) to assess acute/chronic effects .
Field simulations : Deploy microcosms to study degradation pathways in soil/water systems under varying pH and microbial activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative meta-analysis : Systematically compare assay conditions (e.g., cell line specificity, incubation times) across studies to identify confounding variables .
- Dose-response reevaluation : Re-test activity across a broader concentration range (e.g., 0.1–100 µM) to detect non-linear effects .
- Theoretical alignment : Link discrepancies to differences in receptor binding models or pharmacokinetic parameters (e.g., bioavailability in vivo vs. in vitro) .
Q. How can the compound’s structural motifs guide the development of targeted drug delivery systems?
- Methodological Answer :
- Functionalization : Introduce pH-sensitive groups (e.g., carboxylic acids) to the piperazine ring for tumor-targeted release .
- Nanocarrier integration : Encapsulate the compound in liposomes or polymeric nanoparticles, leveraging its hydrophilicity for controlled release kinetics .
- Biodistribution studies : Use radiolabeled analogs (e.g., ¹⁴C or ³H) to track tissue-specific accumulation in preclinical models .
Key Considerations for Researchers
- Synthetic Reproducibility : Strictly control reaction stoichiometry and temperature to avoid byproducts (e.g., incomplete cyclization) .
- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., DFT for NMR chemical shift prediction) to minimize misassignments .
- Ethical Compliance : Adhere to institutional guidelines for ecotoxicological testing to mitigate environmental release risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
